Lepachol acetate

Vue d'ensemble

Description

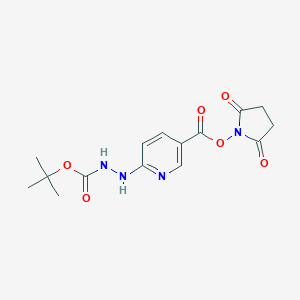

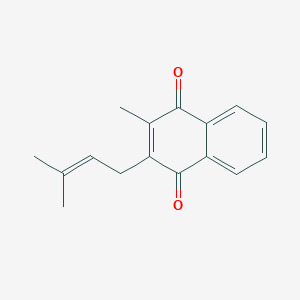

Lepachol acetate is a derivative of Lapachol , a naturally occurring 1,4-naphthoquinone originally isolated from Tabebuia avellanedae . It’s known for its wide range of pharmacological activities, such as anti-inflammatory, antineoplastic, and diuretic properties .

Synthesis Analysis

The crystal structure of Lepachol acetate was reported 80 years after its first synthesis . It was prepared using a modified high-yield procedure .Molecular Structure Analysis

The molecular conformation of Lepachol acetate shows little difference with other lapachol derivatives and lapachol itself . The packing is directed by intermolecular interactions .Chemical Reactions Analysis

Lapachol and its derivatives, including Lepachol acetate, have been studied for their ability to interfere with the bio-activities of enzymes known as topoisomerases . They have also been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .Physical And Chemical Properties Analysis

Despite Lapachol being well understood pharmacologically, there is little information about its physical, physiochemical, and thermal properties in the scientific literature .Applications De Recherche Scientifique

Anticancer Potential of β-Lapachone

Field

Oncology (Cancer Research)

Application

β-Lapachone, a derivative of Lapachol, has shown promising anticancer properties .

Method of Application

The compound was tested at a cellular level in vitro. Various tests were performed including MTT cell viability assay, apoptotic index determination, comet assay, and micronucleus test .

Results

β-Lapachone showed a high cytotoxic capacity for all cell lines tested: ACP02 (gastric adenocarcinoma cells), MCF7 (breast carcinoma cells), HCT116 (colon cancer cells) and HEPG2 (hepatocellular carcinoma cells). It induced DNA damage and nuclear abnormalities .

Antiproliferative Activity of Lapachol Derivatives

Field

Medicinal Chemistry

Application

Lapachol and its derivatives have shown antiproliferative activity against a panel of human cancer cell lines .

Method of Application

The synthesized compounds were evaluated for antiproliferative activities against a panel of human cancer cell lines including in vitro models for neuroblastoma, melanoma, glioblastoma, and non-small cell lung cancer .

Results

Many of these compounds possessed nanomolar to single digit micromolar antiproliferative potency .

Antibacterial and Antibiofilm Activities of β-Lapachone

Field

Microbiology

Application

β-Lapachone has shown antibacterial and antibiofilm activities .

Method of Application

The antibacterial activity of β-Lapachone was examined against laboratory strains by agar well diffusion method and broth dilution assay. The inhibition of biofilm formation and eradication of already formed biofilms were assessed by crystal violet blue assay .

Results

β-Lapachone exhibited potent antimicrobial activity against laboratory strains of bacteria with MIC of 0.2 mM for S. saprophyticus and Staphylococcus aureus, and 0.04 mM for Staphylococcus epidermidis and Pseudomonas aeruginosa ATCC 27853 .

Antiparasitic Activity of β-Lapachone

Field

Parasitology

Application

β-Lapachone, a derivative of Lapachol, has been used against Trypanosome cruzi, a parasite that causes Chagas disease .

Method of Application

The compound was tested in vitro against Trypanosome cruzi .

Results

The results of these studies are not specified in the source .

Anti-Inflammatory Activity of Lapachol

Field

Pharmacology

Application

Lapachol has shown anti-inflammatory activity .

Method of Application

The specific methods of application or experimental procedures are not specified in the source .

Results

Antiviral Activity of Lapachol

Field

Virology

Application

Safety And Hazards

Orientations Futures

Lapachol is a compound with a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . This makes it a promising candidate for future research and potential therapeutic benefits .

Propriétés

IUPAC Name |

2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSPRNADVQNDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298499 | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lepachol acetate | |

CAS RN |

957-78-8 | |

| Record name | Lepachol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)

![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)